(4R,5S)-1-Isopropyl-4,5-dimethylpyrrolidin-2-one
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Overview
Description
(4R,5S)-1-Isopropyl-4,5-dimethylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is notable for its stereochemistry, which can influence its chemical properties and biological activities. It is used in various scientific research fields due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-1-Isopropyl-4,5-dimethylpyrrolidin-2-one typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the reaction of a chiral amine with a suitable ketone under controlled conditions to form the pyrrolidinone ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-1-Isopropyl-4,5-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative.
Scientific Research Applications
(4R,5S)-1-Isopropyl-4,5-dimethylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (4R,5S)-1-Isopropyl-4,5-dimethylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4,5-Diphenyl-2-oxazolidinone: Another chiral compound with a similar core structure but different substituents.
(4R,5S)-dethiobiotin: A compound with a similar stereochemistry but different functional groups.
Uniqueness
(4R,5S)-1-Isopropyl-4,5-dimethylpyrrolidin-2-one is unique due to its specific isopropyl and dimethyl substituents, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in various research applications where specific stereochemical properties are required .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(4R,5S)-4,5-dimethyl-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)10-8(4)7(3)5-9(10)11/h6-8H,5H2,1-4H3/t7-,8+/m1/s1 |
InChI Key |
ODAONNQISJZBQW-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)N([C@H]1C)C(C)C |
Canonical SMILES |
CC1CC(=O)N(C1C)C(C)C |
Origin of Product |
United States |
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